molecular formula C8H9BrO2 B6316677 3-Bromo-2-methoxy-5-methylphenol CAS No. 137639-64-6

3-Bromo-2-methoxy-5-methylphenol

Cat. No.: B6316677
CAS No.: 137639-64-6
M. Wt: 217.06 g/mol
InChI Key: DJQLYYJJNRHLJO-UHFFFAOYSA-N
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Description

3-Bromo-2-methoxy-5-methylphenol is a chemical compound with the empirical formula C8H10BBrO3 . It is used for research and development purposes . It is also known as 3-Bromo-5-methyl-2-methoxyphenylboronic acid .


Synthesis Analysis

The synthesis of 5-bromo-2-methoxyphenol involves a series of reactions. The process starts with o-methoxyphenol as the raw material. The phenolic hydroxyl undergoes acetylation protection using acetic anhydride. Bromination then occurs with the use of bromine under the catalysis of iron powder. Finally, deacetylation is performed .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string COc1c(Br)cc(C)cc1B(O)O . The molecular weight is 244.88 .


Physical and Chemical Properties Analysis

The physical properties of this compound include a melting point of 102-106 °C . The chemical properties are not explicitly mentioned in the search results.

Scientific Research Applications

Antibacterial Properties

Research indicates that bromophenols, such as 3-Bromo-2-methoxy-5-methylphenol, exhibit antibacterial properties. A study by Xu et al. (2003) found that bromophenols isolated from the marine alga Rhodomela confervoides, including a compound structurally similar to this compound, showed activity against several bacterial strains (Xu et al., 2003). Another study by Zhou et al. (2015) synthesized and evaluated the antibacterial activities of this compound derivatives, further underscoring their potential as antibacterial agents (Zhou et al., 2015).

Antioxidant Activity

Li et al. (2011) identified several bromophenols, including compounds similar to this compound, from Rhodomela confervoides. These compounds displayed significant antioxidant activities, comparable to common antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid (Li et al., 2011). Additionally, Dong et al. (2022) synthesized methylated and acetylated derivatives of natural bromophenols and demonstrated their antioxidant and anticancer activities, highlighting the therapeutic potential of these compounds (Dong et al., 2022).

Application in Cancer Research

Valente et al. (2012) investigated bis(bromo-methoxyphenyl) derivatives, closely related to this compound, for their effects on cancer cells. They found these compounds to be highly selective for certain enzymes and induced cell death in human leukemia cells, suggesting their potential in cancer treatment (Valente et al., 2012).

Safety and Hazards

The safety data sheet for a similar compound, 5-Bromo-2-methoxy-3-methylphenol, suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes .

Mechanism of Action

Target of Action

This compound is structurally similar to cresols , which are aromatic organic compounds that are widely occurring phenols. Phenols are known to interact with a variety of biological targets, including enzymes and cell membranes, but the specific targets of 3-Bromo-2-methoxy-5-methylphenol remain to be identified.

Mode of Action

The bromine atom may also enhance its reactivity, potentially allowing it to act as an electrophile in reactions with biological targets .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. They can act as antioxidants, neutralizing harmful free radicals, and can also modulate the activity of various enzymes and signaling molecules .

Pharmacokinetics

Metabolism of phenols often involves conjugation reactions, which can facilitate their excretion .

Result of Action

Phenolic compounds can have various effects at the molecular and cellular level, including modulation of enzyme activity, alteration of membrane properties, and disruption of cellular signaling pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect its solubility, stability, and reactivity. Furthermore, individual variations in metabolism and excretion can also influence its bioavailability and effects .

Properties

IUPAC Name

3-bromo-2-methoxy-5-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2/c1-5-3-6(9)8(11-2)7(10)4-5/h3-4,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQLYYJJNRHLJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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